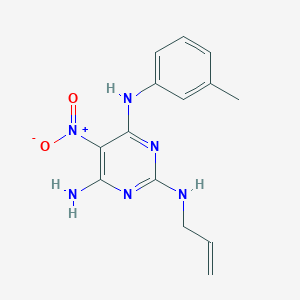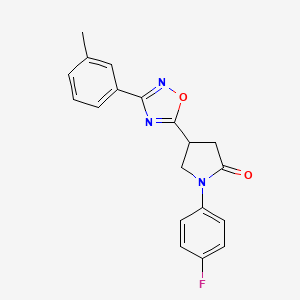![molecular formula C16H21N3O4S2 B14972969 ethyl 1-{[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate](/img/structure/B14972969.png)
ethyl 1-{[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 1-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of pyrazole, thiophene, and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with piperidine and subsequent esterification. Common reagents used in these reactions include hydrazine, carbonyl compounds, and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 1-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyrazole ring can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the pyrazole ring can produce amines .
Aplicaciones Científicas De Investigación
ETHYL 1-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ETHYL 1-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 2-((3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL)CARBOXYLATE
- ETHYL 2-((3-ETHYL-1-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL)CARBOXYLATE
Uniqueness
ETHYL 1-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H21N3O4S2 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
ethyl 1-[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C16H21N3O4S2/c1-3-23-16(20)12-6-8-19(9-7-12)25(21,22)15-5-4-14(24-15)13-10-11(2)17-18-13/h4-5,10,12H,3,6-9H2,1-2H3,(H,17,18) |
Clave InChI |
XCWHSJGHBLBPHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=NNC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B14972886.png)

![2-{5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B14972899.png)
![3-[4-(4-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B14972902.png)
![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B14972906.png)
![3-(2-bromophenyl)-N-(2,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14972910.png)
![6-(4-ethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14972911.png)
![4-Butoxy-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B14972914.png)



![3-(4-chlorophenyl)-1-(2-ethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972952.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B14972957.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B14972959.png)
